6|A-Hydroxy-17|A-estradiol 17-Valerate

Vue d'ensemble

Description

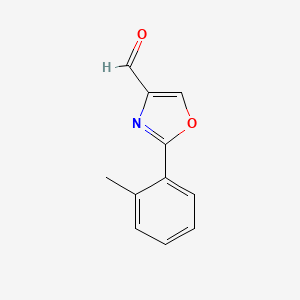

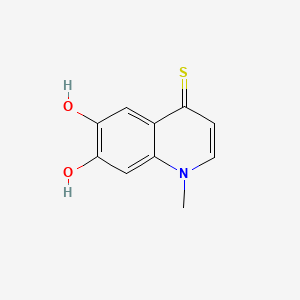

6 is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is primarily used in biochemical research, particularly in the study of estrogenic activity and its effects on various biological systems .

Applications De Recherche Scientifique

6 is widely used in scientific research due to its estrogenic properties. Some of its applications include:

Chemistry: Used as a reference compound in the study of estrogenic activity and its chemical properties.

Biology: Employed in research on hormone receptors and their interactions with estrogenic compounds.

Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and other estrogen-related treatments.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mécanisme D'action

Target of Action

The primary target of 6|A-Hydroxy-17|A-estradiol 17-Valerate is the Estrogen Receptor (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound exerts its effects by binding to the Estrogen Receptor (ER). This binding triggers a series of downstream effects within the body . The compound is an estradiol prodrug, meaning it is metabolized into estradiol in the body .

Pharmacokinetics

Estradiol, the active form of this compound, has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity .

Méthodes De Préparation

The synthesis of 6 involves multiple steps, starting from estradiol. The hydroxylation at the 6|A position and esterification at the 17 position with valeric acid are key steps in the synthetic route. The reaction conditions typically involve the use of specific catalysts and solvents to achieve the desired product with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Des Réactions Chimiques

6 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones or aldehydes at specific positions on the molecule.

Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace hydroxyl groups or other substituents on the molecule.

Esterification and Hydrolysis: The ester group at the 17 position can be hydrolyzed to yield the parent alcohol, estradiol.

Comparaison Avec Des Composés Similaires

6 can be compared with other similar compounds, such as:

Estradiol Valerate: Another esterified form of estradiol, commonly used in hormone replacement therapy.

Estradiol Cypionate: A long-acting ester of estradiol used in similar therapeutic applications.

Ethinylestradiol: A synthetic form of estradiol with higher bioavailability, often used in oral contraceptives

The uniqueness of 6 lies in its specific hydroxylation and esterification, which confer distinct biochemical properties and research applications.

Propriétés

IUPAC Name |

[(6S,8R,9S,13S,14S,17S)-3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZIFAMBDFWLSI-CGHIAJOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=C3C=CC(=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182505 | |

| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313382-26-1 | |

| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313382-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)